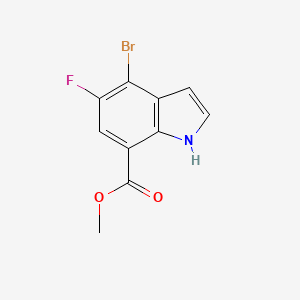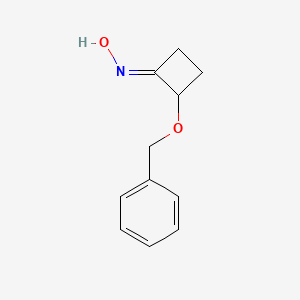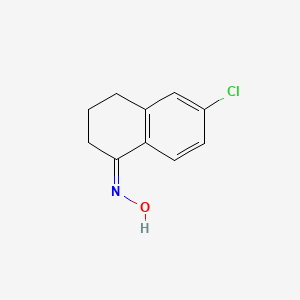![molecular formula C24H25Cl2NO8 B13901125 6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)
6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sertraline carbamoyl glucuronide is a metabolite of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) for treating major depressive disorder, anxiety disorders, and other psychiatric conditions. This compound is formed through the glucuronidation process, where sertraline is conjugated with glucuronic acid via a carbamic acid intermediate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sertraline carbamoyl glucuronide involves the enzymatic glucuronidation of sertraline. This process is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT1A3, UGT1A6, UGT2B4, and UGT2B7 . The reaction typically occurs in the liver, where sertraline is converted to its carbamoyl glucuronide form.
Industrial Production Methods: Industrial production of sertraline carbamoyl glucuronide follows similar enzymatic pathways, utilizing recombinant UGT enzymes in controlled bioreactors. The process involves the incubation of sertraline with uridine diphosphate glucuronic acid (UDPGA) in the presence of UGT enzymes, leading to the formation of the glucuronide conjugate .
化学反应分析
Types of Reactions: Sertraline carbamoyl glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process itself is a conjugation reaction, where glucuronic acid is added to sertraline.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate.
Conjugation: The primary reagent is uridine diphosphate glucuronic acid (UDPGA), and the reaction is catalyzed by UGT enzymes.
Major Products: The major product of the glucuronidation reaction is sertraline carbamoyl glucuronide. Hydrolysis of this compound can yield sertraline and glucuronic acid .
科学研究应用
Sertraline carbamoyl glucuronide has several applications in scientific research:
Chemistry: It is used to study the glucuronidation process and the role of UGT enzymes in drug metabolism.
Biology: Research on this compound helps in understanding the metabolic pathways of sertraline and its interactions with other biomolecules.
Medicine: The study of sertraline carbamoyl glucuronide is crucial for understanding the pharmacokinetics and pharmacodynamics of sertraline, aiding in the development of better therapeutic strategies.
Industry: It is used in the pharmaceutical industry to develop and optimize the production of sertraline and its metabolites
作用机制
Sertraline carbamoyl glucuronide exerts its effects through the inhibition of cytochrome P450 enzymes, particularly CYP2C8. This inhibition is metabolism-dependent, meaning that the compound becomes an inhibitor after undergoing metabolic transformation. The glucuronidation process enhances the water solubility of sertraline, facilitating its excretion from the body .
相似化合物的比较
Gemfibrozil glucuronide: Another glucuronide conjugate that inhibits CYP2C8.
Diclofenac glucuronide: A metabolite of diclofenac that undergoes similar glucuronidation processes.
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine
Uniqueness: Sertraline carbamoyl glucuronide is unique due to its specific formation from sertraline and its role in inhibiting CYP2C8. Unlike other glucuronide conjugates, it has a distinct structure and metabolic pathway, making it a valuable compound for studying drug metabolism and interactions .
属性
分子式 |
C24H25Cl2NO8 |
|---|---|
分子量 |
526.4 g/mol |
IUPAC 名称 |
6-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32) |
InChI 键 |
IFPBIAXQORQOIY-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
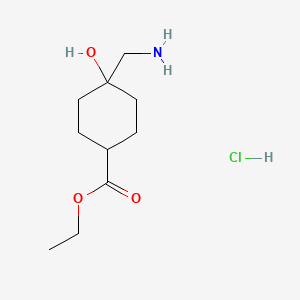
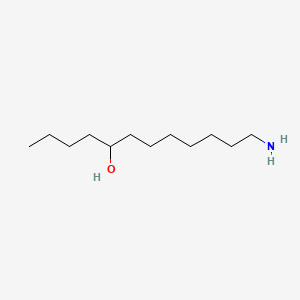
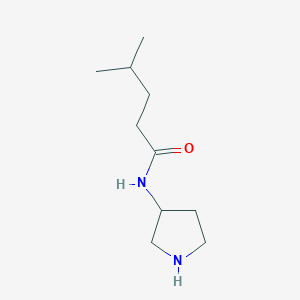
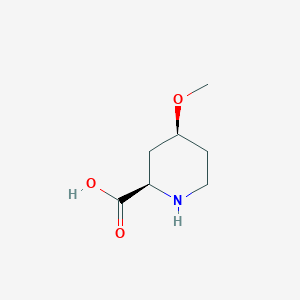
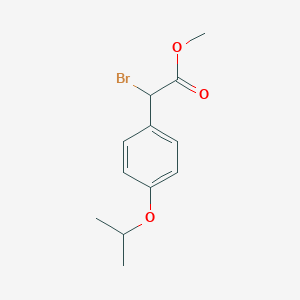

![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)
